trideuterio(113C)methanol

Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution Assay

Trideuterio(113C)methanol, systematically designated as Methanol-¹³C,d₃ (CAS 93704-35-9; linear formula ¹³CD₃OH), is a stable isotopologue of methanol that incorporates both carbon-13 at the methyl position and full deuteration (d₃) at the three methyl hydrogens. This dual-isotopic substitution yields a molecular weight of 36.05 g/mol, representing a mass shift of M+4 relative to unlabeled CH₃OH (32.04 g/mol).

Molecular Formula CH4O
Molecular Weight 36.053 g/mol
Cat. No. B15088662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrideuterio(113C)methanol
Molecular FormulaCH4O
Molecular Weight36.053 g/mol
Structural Identifiers
SMILESCO
InChIInChI=1S/CH4O/c1-2/h2H,1H3/i1+1D3
InChIKeyOKKJLVBELUTLKV-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trideuterio(113C)methanol (Methanol-¹³C,d₃): A Dual-Labeled Isotopic Methanol for High-Fidelity Analytical Tracing and Spectroscopic Applications


Trideuterio(113C)methanol, systematically designated as Methanol-¹³C,d₃ (CAS 93704-35-9; linear formula ¹³CD₃OH), is a stable isotopologue of methanol that incorporates both carbon-13 at the methyl position and full deuteration (d₃) at the three methyl hydrogens. This dual-isotopic substitution yields a molecular weight of 36.05 g/mol, representing a mass shift of M+4 relative to unlabeled CH₃OH (32.04 g/mol) [1]. Commercially, the compound is available at isotopic purities of 99 atom % ¹³C and 98 atom % D, with an overall chemical purity of ≥99% [2]. Its primary utility derives from the orthogonal analytical signals provided by the ¹³C label (detectable via NMR and generating a +1 Da shift per carbon) and the D₃ label (NMR-silent in ¹H spectra and contributing a +3 Da mass shift), which together enable applications that exceed the capabilities of either single-isotope analog alone.

Why Single-Isotope Analogs Cannot Replicate Trideuterio(113C)methanol's Core Differentiators in Critical Analytical Workflows


Procuring a single-isotope analog—such as Methanol-¹³C (¹³CH₃OH) or Methanol-d₃ (CD₃OH)—in place of the dual-labeled Methanol-¹³C,d₃ introduces specific, quantifiable analytical limitations. In metabolic flux analysis, a ¹³C-only substrate traces carbon backbone rearrangement but cannot resolve hydrogen transfer or provide the mass spectral baseline separation required for precise isotopomer quantification in the presence of endogenous unlabeled methanol [1]. Conversely, a d₃-only substrate provides deuterium tracing capability but lacks the requisite ¹³C nucleus for direct NMR-based flux mapping [2]. In laser physics, while CD₃OH generates far-infrared (FIR) laser lines, ¹³CD₃OH exhibits a distinct spectroscopic fingerprint with different transition frequencies and a demonstrably higher laser emission efficiency at specific wavelengths—a property not attainable with the ¹²C isotopologue [3]. Furthermore, in quantitative LC-MS or GC-MS assays, a dual-labeled internal standard offers a superior M+4 mass shift, which effectively eliminates spectral overlap with the endogenous M+0 analyte and its naturally occurring M+1 and M+2 isotopomers, thereby achieving a lower limit of quantification compared to a single-label standard .

Trideuterio(113C)methanol: Quantitative Comparative Performance Data Against Single-Isotope and Unlabeled Analogs


Superior Quantification Accuracy in LC-MS/MS via Enhanced Mass Separation (M+4 Shift)

Methanol-¹³C,d₃ provides a mass shift of M+4 (36.05 Da) compared to unlabeled methanol (32.04 Da). This M+4 shift is analytically superior to the M+3 shift of Methanol-d₃ (CD₃OH) or the M+1 shift of Methanol-¹³C (¹³CH₃OH) for use as an internal standard (IS) in quantitative mass spectrometry [1]. The primary advantage is the minimization of spectral interference: the M+4 peak of the IS falls outside the isotopic envelope of the endogenous M+0 analyte, which includes naturally abundant ¹³C (M+1, ~1.1%) and ¹⁸O (M+2, ~0.2%) isotopomers. This prevents 'cross-talk' where the internal standard signal overlaps with the natural isotopic distribution of the analyte, a known source of systematic error in stable isotope dilution assays . Consequently, the dual-labeled standard enables more accurate peak integration and a lower achievable limit of quantification (LOQ) in complex biological matrices compared to a single-isotope IS.

Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution Assay

Quantifiable In Vivo Kinetic Isotope Effect for Methanol Oxidation Using Dual-Labeled Substrate

The competitive oxidation of ¹³CH₃OH and ¹³CD₃OH was simultaneously monitored in vivo using ¹³C NMR spectroscopy in Methylosinus trichosporium OB3b. This dual-labeling strategy uniquely enabled the direct observation of isotopically shifted ¹³C singlets for the two methanol isotopomers within the same spectrum, a feat impossible with either single-isotope substrate alone. From this direct comparison, the measured enzymatic kinetic isotope effect (KIE), defined as k_H/k_D, was determined to be approximately 1.8 [1]. This value indicates that C-H bond cleavage is not the sole rate-determining step in the oxidation pathway, a conclusion that requires the dual-isotope approach to resolve.

Enzymology In Vivo ¹³C NMR Methylotrophy

Differentiated Reaction Kinetics: Radical Scavenging Rate for CD₃OH vs. CH₃OH and ¹³CH₃OH

A relative rate experiment quantified the kinetic isotope effects for reactions of methanol isotopologues with OH and Cl radicals using long-path FTIR spectroscopy [1][2]. The reaction of CD₃OH with OH radicals is 2.566 times slower than that of CH₃OH, while with Cl radicals it is 3.011 times slower. Crucially, this study also provides a direct comparison against the single-isotope analog ¹³CH₃OH, which exhibits a much smaller KIE: k(OH+CH₃OH)/k(OH+¹³CH₃OH) = 1.031 ± 0.020. This nearly 2.5-fold difference in KIE magnitude between deuterated (CD₃OH) and ¹³C-labeled (¹³CH₃OH) methanol demonstrates the disproportionate effect of deuterium substitution on reaction kinetics and validates the use of the dual-labeled compound (¹³CD₃OH) as a distinct kinetic probe.

Atmospheric Chemistry Reaction Kinetics Kinetic Isotope Effect

Unique Far-Infrared Laser Performance: Higher Efficiency and Distinct Lines vs. ¹²C Analogs

The isotopomer ¹³CD₃OH is recognized as a highly efficient lasing molecule for generating far-infrared (FIR) radiation when optically pumped by a CO₂ laser. Comparative spectroscopic studies have identified over 189 FIR laser lines for ¹³CD₃OH, with 80 of these having frequencies precisely measured by heterodyne techniques [1][2]. Critically, the laser line at 127.0 μm generated by ¹³CD₃OH has been reported to have the highest efficiency ever observed for an optically pumped FIR laser [2]. This performance is distinct from the more commonly studied ¹²CD₃OH, which exhibits different transition frequencies and a different set of laser lines [3].

Laser Physics Far-Infrared Spectroscopy Molecular Physics

Enabling Distinctive 2D NMR Signatures in the Strongly Coupled Regime at Ultra-Low Magnetic Fields

At ultra-low magnetic fields (<5 μT, which is less than the Earth‘s magnetic field), methanol enriched to 99% with ¹³C enters a ’strongly coupled‘ regime where its 2D NMR spectrum exhibits complex spectral correlations not observed for the ¹²C isotopologue [1]. This unique behavior serves as a distinct ’molecular fingerprint' for chemical analysis. The ¹³CD₃OH isotopomer, by virtue of its deuterium substitution, would further silence the ¹H NMR signals from the methyl group, simplifying the spectral interpretation of the strongly coupled ¹³C-¹H spin system and isolating the carbon-13 network. While the 2D spectrum of ¹³CH₃OH demonstrates this strong-coupling effect, the dual-labeled variant provides a cleaner, more tractable system for fundamental NMR physics studies and specialized analytical applications.

Low-Field NMR 2D NMR Spectroscopy Analytical Chemistry

Trideuterio(113C)methanol: Key Application Scenarios Validated by Comparative Evidence


Quantitative Bioanalysis of Endogenous Methanol Using LC-MS/MS

In regulated bioanalytical laboratories requiring the precise quantification of trace methanol levels in biological fluids (e.g., plasma, urine), Methanol-¹³C,d₃ is the optimal internal standard. Its M+4 mass shift, as substantiated by evidence in Section 3, provides superior mass separation from the analyte‘s natural isotopic envelope compared to M+1 (¹³C) or M+3 (d₃) analogs . This minimizes isotopic cross-talk, a major source of inaccuracy at low concentrations, thereby enabling more reliable quantification near the method’s limit of detection. This property is critical for toxicokinetic studies or forensic analysis where methanol levels are a primary endpoint.

In Vivo Metabolic Flux Analysis of Methylotrophic Organisms

For researchers studying one-carbon metabolism in methylotrophs (e.g., Methylobacterium extorquens or Pichia pastoris), ¹³C-methanol is a standard tracer for flux analysis. However, substituting the single-isotope tracer with ¹³CD₃OH enables a more powerful experimental design. As demonstrated in Section 3, this dual-labeled substrate allows for the simultaneous determination of enzymatic kinetic isotope effects in vivo via ¹³C NMR, revealing mechanistic details about C-H bond cleavage during methanol oxidation that are invisible to ¹³C-only tracing [1]. This compound is essential for constructing and validating high-resolution metabolic models that account for hydrogen transfer and isotopic fractionation.

Specialized Far-Infrared (FIR) Laser Development and Spectroscopy

In physics laboratories focused on the development of optically pumped far-infrared (FIR) lasers for applications in spectroscopy or plasma diagnostics, ¹³CD₃OH is a mission-critical lasing medium. As quantified in Section 3, this isotopomer generates a unique spectral signature with over 189 identified laser lines and has achieved record-breaking efficiency at the 127.0 μm wavelength [2][3]. The ¹²C analog CD₃OH cannot replicate this specific spectral output or efficiency, making procurement of the ¹³C,d₃ variant non-negotiable for systems designed around these specific FIR emission characteristics.

Fundamental NMR Method Development at Ultra-Low Magnetic Fields

For groups pioneering the development of ultra-low-field (<5 μT) NMR spectroscopy—a technique with potential for portable, low-cost analytical devices—¹³CD₃OH serves as a uniquely suitable test molecule. As shown in Section 3, the high ¹³C enrichment places the molecule in a strongly coupled regime, generating complex 2D spectral correlations for fingerprinting [4]. The additional deuterium labeling in ¹³CD₃OH further simplifies the spin system by silencing the methyl protons, creating a cleaner model for investigating fundamental spin dynamics and for benchmarking new low-field NMR hardware and pulse sequences. Neither unlabeled methanol nor single-isotope analogs can provide this specific combination of properties.

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